molecular formula C12H18Cl2N2O B2540108 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride CAS No. 1171407-18-3

2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride

Cat. No. B2540108
CAS RN: 1171407-18-3
M. Wt: 277.19
InChI Key: AEVAMYDLPHMGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride” is a chemical compound with the CAS Number: 1171407-18-3 . It has a molecular weight of 277.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H17ClN2O.ClH/c1-14(2)11-6-4-10(5-7-11)9-15(3)12(16)8-13;/h4-7H,8-9H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 277.19 .

Scientific Research Applications

Intermediate for Organic Synthesis

This compound is widely used as an intermediate and starting reagent for organic synthesis . It plays a crucial role in the production of a variety of organic compounds.

Synthesis of Bephenium Hydroxynaphthoate

Bephenium hydroxynaphthoate is an anthelmintic drug used to treat parasitic worm infections. “2-Chloro-N,N-dimethylethylamine hydrochloride” is used as an intermediate in the synthesis of this drug .

Synthesis of Mepyramine

Mepyramine, also known as pyrilamine, is an antihistamine and anticholinergic. “2-Chloro-N,N-dimethylethylamine hydrochloride” is used in the synthesis of this drug .

Synthesis of Phenyltoloxamine

Phenyltoloxamine is an antihistamine with sedative and analgesic effects. It is used in combination with other medications for the treatment of pain and to help induce sleep. This compound is used as an intermediate in the synthesis of Phenyltoloxamine .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate and starting reagent for organic synthesis .

Mode of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its role as an intermediate in organic synthesis , it is likely involved in various biochemical reactions and pathways.

Result of Action

As an intermediate in organic synthesis , it likely contributes to the formation of various other compounds.

properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-methylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c1-14(2)11-6-4-10(5-7-11)9-15(3)12(16)8-13;/h4-7H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVAMYDLPHMGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.